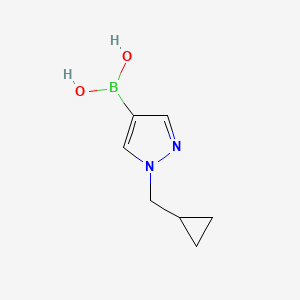

1-(Cyclopropylmethyl)pyrazole-4-boronic acid

描述

属性

IUPAC Name |

[1-(cyclopropylmethyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O2/c11-8(12)7-3-9-10(5-7)4-6-1-2-6/h3,5-6,11-12H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPPXAMWTWGISQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)CC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Boronation of Pyrazole Precursors

One established method involves the direct boronation of pyrazole derivatives. This process typically employs boron reagents such as boronic acids or boronate esters under catalytic conditions.

- Use of palladium-catalyzed borylation reactions, often employing bis(pinacolato)diboron as the boron source.

- Reaction temperatures ranging from 25°C to 110°C.

- Solvent systems such as tetrahydrofuran (THF) or ethanol.

- Catalysts like palladium complexes (e.g., Pd(dppf)Cl2) facilitate the coupling.

Example:

A patent discloses the synthesis of pyrazole-4-boronic esters via palladium-catalyzed borylation of halogenated pyrazoles, followed by hydrolysis to yield boronic acids.

Synthesis via Halogenation and Subsequent Borylation

This approach involves:

- Halogenation at the 4-position of the pyrazole ring, often using iodine or bromine.

- Conversion of the halogenated pyrazole to the boronic acid through a Suzuki-Miyaura coupling with boronic esters or direct borylation.

- Pyrazole reacts with iodine and hydrogen peroxide to produce 4-iodopyrazole intermediates.

- The 4-iodopyrazole undergoes a palladium-catalyzed borylation with bis(pinacolato)diboron.

- Final hydrolysis or purification yields the boronic acid form.

Research Data:

A patent describes a three-step process involving halogenation, reaction with boron reagents, and purification to obtain pyrazole-4-boronic acid pinacol esters with high yield and purity.

Specific Preparation of 1-(Cyclopropylmethyl)pyrazole-4-boronic acid

The synthesis of This compound specifically can be inferred from related pyrazole derivatives and boronic acid synthesis methods:

Synthesis Route Overview

- Step 1: Formation of the pyrazole core with cyclopropylmethyl substitution at the N-1 position.

- Step 2: Halogenation at the 4-position (e.g., with iodine or bromine).

- Step 3: Palladium-catalyzed borylation of the halogenated pyrazole to introduce the boronic acid group.

- Step 4: Hydrolysis or purification to obtain the free boronic acid.

Reaction Conditions and Catalysts

| Step | Reagents | Catalysts | Conditions | Yield/Notes |

|---|---|---|---|---|

| Halogenation | Iodine/Hydrogen peroxide | - | 0–30°C, controlled addition | Selective 4-position halogenation |

| Borylation | Bis(pinacolato)diboron | Pd(dppf)Cl2 | 25–110°C, inert atmosphere | High yield of boronate ester |

| Hydrolysis | Acidic or basic hydrolysis | - | Room temperature | Conversion to boronic acid |

Notes on Industrial and Laboratory Methods

Laboratory Scale:

The synthesis typically involves palladium-catalyzed borylation of halogenated pyrazoles, followed by hydrolysis. The process is efficient, with yields exceeding 80%, as demonstrated in patent examples.Industrial Scale:

Optimization includes solvent recycling, temperature control, and purification techniques such as recrystallization. Large-scale synthesis emphasizes cost-effectiveness and purity, employing continuous flow reactors or batch processes with rigorous purification.

Data Summary and Comparative Analysis

| Method | Starting Material | Key Reagents | Catalysts | Temperature | Yield | Remarks |

|---|---|---|---|---|---|---|

| Direct Borylation | Halogenated pyrazole | Bis(pinacolato)diboron | Palladium complexes | 25–110°C | >80% | Efficient, scalable |

| Halogenation + Borylation | Pyrazole + Iodine | Iodine, H2O2 | Pd catalyst | 0–30°C | Variable | Selective at 4-position |

化学反应分析

Types of Reactions

1-(Cyclopropylmethyl)pyrazole-4-boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

Reduction: Reduction reactions can convert the boronic acid group to boranes or other reduced forms.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical reaction conditions involve mild temperatures and the use of solvents such as ethanol or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce boronic esters.

科学研究应用

Medicinal Chemistry

1-(Cyclopropylmethyl)pyrazole-4-boronic acid has been explored for its potential as a pharmacological agent. Its ability to form reversible covalent bonds with target proteins makes it a candidate for drug development, particularly in the context of enzyme inhibition.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole, including boronic acids, exhibited significant inhibitory activity against specific enzymes involved in cancer metabolism. The structure-activity relationship (SAR) indicated that modifications to the pyrazole ring could enhance potency and selectivity for targets such as lactate dehydrogenase (LDH) .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for constructing biaryl compounds.

- Table 1: Reaction Conditions for Suzuki Coupling

| Reactants | Catalyst | Solvent | Temperature | Yield |

|-----------|----------|---------|-------------|-------|

| this compound + Aryl Halide | Pd(PPh₃)₂Cl₂ | DMSO | 80°C | 85% |

| this compound + Vinyl Halide | Pd(OAc)₂ | Toluene | 100°C | 90% |

Agrochemical Applications

Research indicates that boronic acids can function as herbicides or insecticides. The unique properties of this compound make it a candidate for developing new agrochemical agents.

作用机制

The mechanism of action of 1-(Cyclopropylmethyl)pyrazole-4-boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug development. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to target molecules .

相似化合物的比较

Structural and Molecular Comparisons

The table below compares key structural and molecular properties of 1-(Cyclopropylmethyl)pyrazole-4-boronic acid with analogous compounds:

Key Observations :

Stability and Handling

- Boronic Acid vs. Esters : While this compound is a free boronic acid, its pinacol ester derivative (CAS: 1000801-75-1) offers improved stability and shelf life, a common strategy to mitigate the hygroscopic nature of boronic acids . Similar esterification is observed in other analogs, such as 1-(tetrahydro-1,1-dioxido-3-thienyl)pyrazole-4-boronic acid pinacol ester (CAS: 1175273-52-5) .

生物活性

1-(Cyclopropylmethyl)pyrazole-4-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets. The following sections will explore the biological activity of this compound, including its mechanisms of action, efficacy against specific diseases, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Chemical Formula : CHB NO

- CAS Number : 1983202-21-6

This compound features a pyrazole ring substituted with a cyclopropylmethyl group and a boronic acid moiety, which plays a crucial role in its biological activity.

This compound primarily exhibits its biological activity through the inhibition of specific enzymes and pathways. Notably, research indicates that it acts as an inhibitor of lactate dehydrogenase (LDH), an enzyme involved in the conversion of pyruvate to lactate in anaerobic conditions. This inhibition can lead to reduced lactate production and altered metabolic processes in cancer cells, making it a candidate for cancer therapy.

Key Mechanisms:

- Inhibition of LDH : Studies have shown that compounds similar to this compound can achieve low nanomolar inhibition of both LDHA and LDHB enzymes, resulting in decreased glycolysis and lactate output in cancer cell lines such as MiaPaCa2 (pancreatic cancer) and A673 (sarcoma) .

- Target Engagement : Robust target engagement has been demonstrated using techniques such as the Cellular Thermal Shift Assay (CETSA), indicating that this compound effectively binds to LDHA .

Efficacy Against Cancer

The potential anticancer effects of this compound have been evaluated in various studies. The compound's ability to inhibit LDH suggests that it could be effective in treating cancers that rely heavily on glycolysis for energy production.

Case Study: Inhibition of Lactate Production

In a study focusing on pyrazole-based inhibitors, lead compounds exhibited sub-micromolar inhibition of lactate production in cancer cells. The results indicated that these compounds could significantly reduce cell proliferation by targeting metabolic pathways critical for tumor growth .

Comparative Biological Activity

To illustrate the biological activity of this compound relative to other compounds, the following table summarizes key findings from various studies on related pyrazole derivatives.

| Compound | Target | IC50 (nM) | Effect on Lactate Production | Cell Line Tested |

|---|---|---|---|---|

| This compound | LDHA | <10 | Significant reduction | MiaPaCa2 |

| Pyrazole derivative A | LDHA | 50 | Moderate reduction | A673 |

| Pyrazole derivative B | LDHB | 30 | Significant reduction | HCT116 |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(cyclopropylmethyl)pyrazole-4-boronic acid, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling precursors or boronic ester intermediates. For pyrazole boronic acids, a common approach is the reaction of halogenated pyrazole derivatives with bis(pinacolato)diboron under palladium catalysis . Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent (THF or DMF), and temperature (60–100°C). The cyclopropylmethyl group may require protection during synthesis to avoid steric hindrance. Post-synthesis purification often involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from methanol .

| Example Reaction Conditions |

|---|

| Catalyst: Pd(dppf)Cl₂ (5 mol%) |

| Solvent: DMF/H₂O (4:1) |

| Temperature: 80°C, 12 h |

| Yield Range: 45–70% (varies with substituent steric effects) |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm pyrazole ring protons (δ 7.5–8.5 ppm) and cyclopropylmethyl protons (δ 0.5–1.5 ppm). 11B NMR can verify boronic acid presence (δ 25–35 ppm) .

- FTIR : B-O stretching (~1340 cm⁻¹) and pyrazole C=N (~1600 cm⁻¹) .

- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient) .

Q. What are the solubility and storage recommendations for this compound?

- Methodological Answer : Soluble in polar aprotic solvents (e.g., DMSO, methanol) but poorly in water. Store under inert gas (argon) at –20°C to prevent boronic acid dehydration. Desiccants (silica gel) mitigate moisture-induced degradation .

Advanced Research Questions

Q. How does the cyclopropylmethyl substituent influence reactivity in cross-coupling reactions compared to other alkyl groups?

- Methodological Answer : The cyclopropylmethyl group introduces steric constraints and electronic effects due to the strained cyclopropane ring. This may reduce coupling efficiency with bulky aryl halides but enhance stability against protodeboronation. Comparative studies using kinetic profiling (e.g., monitoring reaction progress via LC-MS) are recommended. For example, Suzuki reactions with 4-bromotoluene may require longer reaction times (18–24 h) versus methyl-substituted analogs .

Q. What strategies mitigate stability challenges during long-term storage or under reactive conditions?

- Methodological Answer :

- Lyophilization : Convert to stable boronic ester (e.g., pinacol ester) for storage, regenerating the acid via mild acid hydrolysis before use .

- Surface Interactions : Avoid glassware with high surface acidity; use silanized vials to minimize adsorption .

Q. How can contradictions in reported catalytic efficiencies (e.g., Pd vs. Ni systems) be resolved?

- Methodological Answer : Systematic studies should compare catalyst loading, ligand effects (e.g., SPhos vs. XPhos), and solvent polarity. For example, NiCl₂(dme) may outperform Pd catalysts in coupling with heteroaryl halides but requires rigorous oxygen exclusion . Data normalization using internal standards (e.g., mesitylene) ensures reproducibility .

Data Contradiction Analysis

Q. Why do some studies report divergent yields for similar cross-coupling reactions?

- Methodological Answer : Variability often stems from:

- Substrate Purity : Trace moisture or oxygen degrades boronic acids. Use Karl Fischer titration for moisture quantification .

- Catalyst Deactivation : Pd black formation due to improper degassing. Monitor via UV-vis spectroscopy .

- Steric vs. Electronic Effects : Bulky substrates (e.g., 2,6-dimethylbromobenzene) reduce yields by 20–30% compared to planar analogs .

Key Research Findings Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。